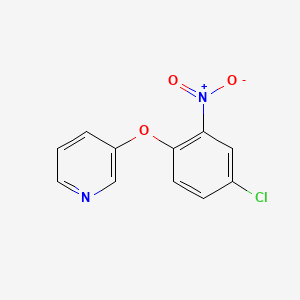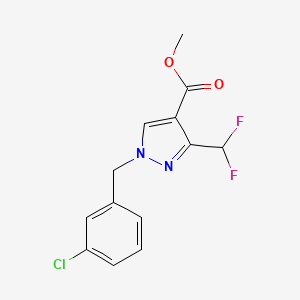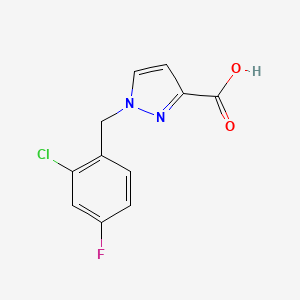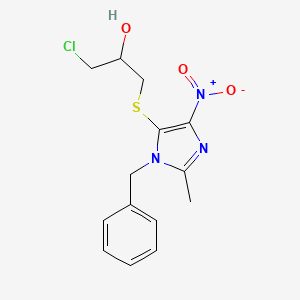![molecular formula C19H21F2N5O2 B10906946 ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B10906946.png)
ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-エチル[3-シクロプロピル-4-(ジフルオロメチル)-6-(1,3-ジメチル-1H-ピラゾール-4-イル)-1H-ピラゾロ[3,4-b]ピリジン-1-イル]アセテートは、ピラゾロ[3,4-b]ピリジン骨格を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
1-エチル[3-シクロプロピル-4-(ジフルオロメチル)-6-(1,3-ジメチル-1H-ピラゾール-4-イル)-1H-ピラゾロ[3,4-b]ピリジン-1-イル]アセテートの合成は、通常、複数の工程を伴います。
ピラゾロ[3,4-b]ピリジン骨格の形成: この工程は、多くの場合、適切な前駆体を酸性または塩基性条件下で環化することから始まります。
ジフルオロメチル基の導入: これは、ジフルオロメチル化反応によって達成できます。多くの場合、塩基の存在下でジフルオロメチルブロミドなどの試薬を使用します。
シクロプロピル基の付加: この工程では、置換反応でシクロプロピルハライドを使用することがあります。
エステル化: 最後の工程では、エステル化によってエチルアセテート部分を導入します。通常、エタノールと酸触媒を使用します。
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われ、反応条件を最適化し、収率を向上させるために連続フローリアクターを使用します。重要な考慮事項には、出発物質の入手可能性、反応のスケーラビリティ、および最終生成物の高純度を保証するための精製プロセスが含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にピラゾール環で、過マンガン酸カリウムなどの酸化剤を使用して酸化反応を起こす可能性があります。
還元: 還元反応は、ジフルオロメチル基を標的にすることができ、水素化条件下でメチル基に変換する可能性があります。
置換: この化合物は、特にシクロプロピルおよびジフルオロメチル位置で求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム。
還元: 炭素上のパラジウム(Pd/C)触媒を用いた水素ガス。
置換: アルキルハライド、アミンまたはチオールなどの求核剤。
主な生成物
酸化: カルボン酸またはケトンの形成。
還元: メチル誘導体の形成。
置換: 使用した求核剤に応じて、さまざまな置換誘導体の形成。
科学研究の用途
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生物活性分子としての可能性について調査されています。特定の酵素または受容体と相互作用する可能性があります。
医学: 特定の生物学的経路の調節が有益な疾患の治療における潜在的な治療効果について探求されています。
工業: 新素材の開発、または農薬の合成における前駆体として利用されています。
科学的研究の応用
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Biology and Medicine
Pharmacological Studies: Investigated for its potential as a therapeutic agent due to its bioactive moieties.
Drug Development: May serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Material Science: Applications in the synthesis of novel materials with specific properties.
作用機序
1-エチル[3-シクロプロピル-4-(ジフルオロメチル)-6-(1,3-ジメチル-1H-ピラゾール-4-イル)-1H-ピラゾロ[3,4-b]ピリジン-1-イル]アセテートがその効果を発揮するメカニズムは、酵素や受容体などの特定の分子標的との相互作用に関連している可能性があります。ジフルオロメチル基は、結合親和性と選択性を高める可能性があり、ピラゾロ[3,4-b]ピリジン骨格は、さまざまな生物学的経路と相互作用して、特定のタンパク質を阻害または活性化する可能性があります。
類似の化合物との比較
類似の化合物
1-エチル[3-シクロプロピル-4-(メチル)-6-(1,3-ジメチル-1H-ピラゾール-4-イル)-1H-ピラゾロ[3,4-b]ピリジン-1-イル]アセテート: 類似の構造ですが、ジフルオロメチル基がありません。
1-エチル[3-シクロプロピル-4-(トリフルオロメチル)-6-(1,3-ジメチル-1H-ピラゾール-4-イル)-1H-ピラゾロ[3,4-b]ピリジン-1-イル]アセテート: ジフルオロメチル基の代わりにトリフルオロメチル基が含まれています。
独自性
1-エチル[3-シクロプロピル-4-(ジフルオロメチル)-6-(1,3-ジメチル-1H-ピラゾール-4-イル)-1H-ピラゾロ[3,4-b]ピリジン-1-イル]アセテートにおけるジフルオロメチル基の存在は、重要な差別化要因であり、類似の化合物と比較して、その生物学的活性と安定性を高める可能性があります。このユニークな構造的特徴は、特定の生物学的標的に対する結合親和性と選択性に関して、特定の利点を提供する可能性があります。
類似化合物との比較
Similar Compounds
- Ethyl 2-[3-cyclopropyl-4-(trifluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
- Ethyl 2-[3-cyclopropyl-4-(methyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
Uniqueness
The presence of the difluoromethyl group in ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate distinguishes it from similar compounds, potentially enhancing its metabolic stability and bioactivity. The cyclopropyl ring also contributes to its unique steric and electronic properties, which can affect its interaction with biological targets.
This comprehensive overview should provide a solid foundation for understanding the various aspects of ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
特性
分子式 |
C19H21F2N5O2 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate |
InChI |
InChI=1S/C19H21F2N5O2/c1-4-28-15(27)9-26-19-16(17(24-26)11-5-6-11)12(18(20)21)7-14(22-19)13-8-25(3)23-10(13)2/h7-8,11,18H,4-6,9H2,1-3H3 |
InChIキー |
HIBMOOAUDSOAKP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C2=C(C(=CC(=N2)C3=CN(N=C3C)C)C(F)F)C(=N1)C4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B10906870.png)


![6-[(Z)-1-bromo-2-phenyl-vinyl]-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B10906905.png)
![2-{(2E)-2-[(6-methylpyridin-2-yl)methylidene]hydrazinyl}-1H-benzimidazole](/img/structure/B10906913.png)


![2-[2-(9-Ethyl-9H-carbazol-3-YL)hydrazono]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B10906929.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methylamine](/img/structure/B10906939.png)

![4-[(2E)-2-(9-anthrylmethylene)hydrazino]-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B10906950.png)
![(5E)-5-[2-(3-acetylphenyl)hydrazinylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B10906952.png)
![Methyl 3-(2-(2,2-difluoroethyl)-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10906955.png)
